molecular formula C4H7Cl2F2N B13526758 1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride

Cat. No.: B13526758
M. Wt: 178.00 g/mol
InChI Key: HAAWDKXNYQAIAX-UHFFFAOYSA-N
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Description

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride is a chemical compound with the molecular formula C4H6ClF2N·HCl It is known for its unique structural features, including a cyclopropyl ring substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride involves several steps One common method includes the reaction of cyclopropylmethyl ketone with dichloromethane in the presence of chlorine gasThe resulting intermediate is then treated with ammonia to form the desired amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide or alkoxide ions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride include:

    (1-Chloro-2,2-difluorocyclopropyl)methanol: This compound has a hydroxyl group instead of an amine group.

    1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound features a different substitution pattern on the cyclopropyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties .

Properties

Molecular Formula

C4H7Cl2F2N

Molecular Weight

178.00 g/mol

IUPAC Name

(1-chloro-2,2-difluorocyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C4H6ClF2N.ClH/c5-3(2-8)1-4(3,6)7;/h1-2,8H2;1H

InChI Key

HAAWDKXNYQAIAX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(CN)Cl.Cl

Origin of Product

United States

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